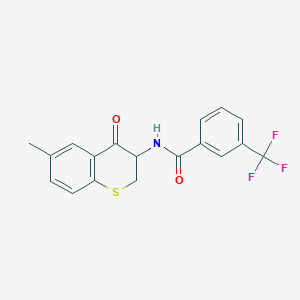
N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H14F3NO2S and its molecular weight is 365.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings.
Molecular Structure
The compound has the following molecular formula: C18H14F3NO2S. Its structure includes a thiochromene moiety and a trifluoromethyl group, which are known to influence its biological properties.
1. Antioxidant Activity
Research indicates that compounds with similar thiochromene structures exhibit significant antioxidant activity. The presence of electron-withdrawing groups like trifluoromethyl enhances this property by stabilizing free radicals through resonance and inductive effects .
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : The compound shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) : It has been reported to inhibit COX enzymes, which play a role in inflammation and pain pathways.
3. Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The observed IC50 values suggest a potential for further development as an anticancer agent .
Study 1: Inhibition of Cholinesterases
A study assessed the inhibitory effects of various derivatives of thiochromene on AChE and BChE. The results indicated that compounds with strong electron-withdrawing groups exhibited enhanced inhibitory activity, suggesting that this compound may similarly affect cholinesterase activity .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 3b | 10.4 | 7.7 |
| 3e | 5.4 | 9.9 |
| Target Compound | TBD | TBD |
Study 2: Cytotoxicity Evaluation
The cytotoxic effects of this compound were evaluated against several cancer cell lines. The findings suggest a selective toxicity profile that warrants further investigation into its mechanisms of action.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | TBD |
| Hek293 | TBD |
科学研究应用
Therapeutic Applications
- Anti-inflammatory Activity
- Antimicrobial Properties
-
Anticancer Potential
- Some studies indicate that thiochromene derivatives may possess cytotoxic properties that could be harnessed in cancer treatment. The structural characteristics of N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide are believed to contribute to its ability to induce apoptosis in cancer cells .
Case Studies
属性
IUPAC Name |
N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c1-10-5-6-15-13(7-10)16(23)14(9-25-15)22-17(24)11-3-2-4-12(8-11)18(19,20)21/h2-8,14H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFUJRAUKXNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC(C2=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













